Lignan

説明

A class of dibenzylbutane derivatives which occurs in higher plants and in fluids (bile, serum, urine, etc.) in man and other animals. These compounds, which have a potential anti-cancer role, can be synthesized in vitro by human fecal flora. (From Singleton and Sainsbury, Dictionary of Microbiology and Molecular Biology, 2d ed)

生物活性

Lignans are a diverse group of plant-derived compounds that exhibit significant biological activities, making them subjects of extensive research in pharmacology and nutrition. They are primarily found in seeds, grains, fruits, and vegetables and are known for their potential health benefits, particularly in relation to cancer prevention, cardiovascular health, and metabolic disorders.

Chemical Structure and Classification

Lignans are classified as phytoestrogens due to their structural similarity to estrogen. They are formed from the dimerization of phenylpropanoid units, which results in various structural types, including:

- Secoisolariciresinol

- Matairesinol

- Pinoresinol

- Lariciresinol

These compounds undergo metabolic conversion in the human gut to form mammalian lignans such as enterodiol and enterolactone, which are believed to mediate many of their biological effects.

Biological Activities

Lignans exhibit a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Lignans have been shown to possess strong antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. For instance, studies indicate that dibenzocyclooctadiene lignans exhibit significant antioxidant effects in vitro and in vivo .

2. Anti-inflammatory Effects

Research has demonstrated that lignans can modulate inflammatory pathways. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . A study highlighted the anti-inflammatory effects of lignans derived from S. henryi, which showed promise in reducing inflammation markers in animal models .

3. Anticancer Properties

Lignans have been associated with reduced risk of several cancers, including breast and prostate cancer. A meta-analysis indicated that higher this compound intake correlates with lower breast cancer risk among postmenopausal women . Furthermore, lignans such as podophyllotoxin have been identified for their cytotoxic effects on cancer cell lines .

4. Cardiovascular Benefits

Increased this compound consumption has been linked to a lower risk of coronary heart disease (CHD). A cohort study revealed that individuals with higher this compound intake had significantly reduced incidence rates of CHD compared to those with lower intake levels . This effect is attributed to lignans' ability to improve lipid profiles and reduce inflammation.

5. Metabolic Health

Emerging evidence suggests that this compound intake may play a role in preventing type 2 diabetes. A recent study found an inverse relationship between this compound consumption and the incidence of type 2 diabetes among U.S. men and women . The mechanism may involve improved insulin sensitivity and modulation of glucose metabolism.

Case Study: this compound Intake and Breast Cancer

A comprehensive study analyzed the relationship between dietary this compound intake and breast cancer prognosis among postmenopausal women. Results indicated that higher serum enterolactone concentrations were associated with better outcomes, suggesting a protective role of lignans against breast cancer progression .

Research Findings on Antioxidant Activity

A comparative assessment of this compound profiling revealed that extracts from S. henryi exhibited higher antioxidant potential than other sources, indicating variability in biological activity based on plant species . This highlights the importance of sourcing specific this compound types for therapeutic applications.

Data Table: Summary of Biological Activities

科学的研究の応用

Biological Activities of Lignans

Lignans exhibit a range of biological activities that make them valuable in different fields of research:

- Estrogenic and Anti-estrogenic Effects : Lignans can mimic or inhibit estrogen activity in the body, which has implications for hormone-related conditions such as breast cancer .

- Antioxidant Properties : They possess strong antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress, which is linked to aging and chronic diseases .

- Anti-inflammatory Effects : Lignans may modulate inflammatory pathways, contributing to their potential in preventing chronic inflammatory diseases .

- Anticancer Properties : Research indicates that lignans can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers .

Cardiovascular Health

Lignans have been studied for their role in cardiovascular health. Epidemiological studies suggest that higher dietary this compound intake is associated with reduced cardiovascular disease risk. Intervention studies using flaxseed this compound supplements have shown beneficial effects on lipid profiles and inflammation markers like C-reactive protein .

Cancer Prevention

Lignans such as secoisolariciresinol diglucoside (SDG) are noted for their chemopreventive properties. They may reduce cancer risk by inhibiting tumor growth and metastasis through various mechanisms, including modulation of estrogen metabolism and induction of phase II detoxifying enzymes .

Anti-aging Effects

Recent studies have highlighted the anti-aging potential of lignans. For instance, specific lignans isolated from Arctium lappa have demonstrated the ability to extend lifespan in model organisms like Caenorhabditis elegans by activating longevity pathways .

Skin Health

Lignans are increasingly used in cosmetic formulations due to their antioxidant properties that protect against skin aging. They help maintain skin elasticity and radiance by scavenging free radicals .

Case Studies

Several case studies illustrate the applications of lignans:

- Flaxseed this compound Supplementation : A randomized controlled trial showed that participants consuming flaxseed this compound supplements experienced significant reductions in total cholesterol and low-density lipoprotein (LDL) levels after eight weeks .

- Breast Cancer Risk Reduction : A cohort study found that women with higher dietary this compound intake had a lower incidence of breast cancer compared to those with lower intake levels. The study emphasized the need for further research to establish causation .

- Anti-aging Mechanisms : Research on C. elegans indicated that treatment with matairesinol led to enhanced stress resistance and longevity through activation of the DAF-16 signaling pathway, suggesting potential applications in developing anti-aging therapeutics .

Summary Table of this compound Applications

| Application Area | Key Findings |

|---|---|

| Cardiovascular Health | Reduces cholesterol levels; lowers inflammation markers |

| Cancer Prevention | Inhibits tumor growth; modulates estrogen metabolism |

| Anti-aging Effects | Extends lifespan in model organisms; activates longevity pathways |

| Skin Health | Protects against oxidative stress; maintains skin elasticity |

化学反応の分析

Chemical Reactions of Lignans

Lignans undergo a variety of chemical reactions that can modify their structure and biological activity. These reactions include oxidative transformations, nucleophilic substitutions, and thermal degradation.

Oxidative Transformations

Oxidative transformations are crucial in lignan chemistry, leading to the formation of various products:

-

Hydroxymatairesinol : This this compound can react under basic or acidic conditions to form new derivatives via mechanisms involving quinone methides or carbonium ions. For instance, in basic media, nucleophiles can displace the benzylic hydroxyl group, yielding new 7-substituted butyrolactones .

-

Secoisolariciresinol : This compound can be oxidized using sodium periodate to yield o-quinones, which can further react to form more complex structures .

-

Thermal Transformations : Heating lignans like secoisolariciresinol leads to dehydration reactions that transform them into other lignans such as lariciresinol. At elevated temperatures (e.g., 250°C), significant yields of cycloimperanene can be obtained through intramolecular ring closure .

Nucleophilic Substitutions

Nucleophilic substitutions are common in this compound chemistry:

-

In basic conditions, hydroxymatairesinol reacts with nucleophiles to form 7-alkoxy ethers diastereoselectively .

-

Various modifications can be achieved by treating lignans with reagents like tosyl chloride or mesyl chloride, leading to the formation of furan-type lignans .

Thermal Degradation

Thermal degradation studies have shown that lignans can undergo complex transformations:

特性

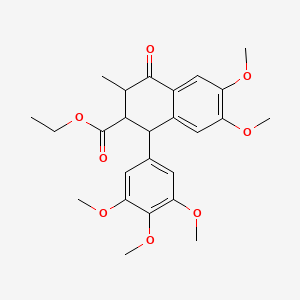

IUPAC Name |

ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O8/c1-8-33-25(27)21-13(2)23(26)16-12-18(29-4)17(28-3)11-15(16)22(21)14-9-19(30-5)24(32-7)20(10-14)31-6/h9-13,21-22H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIBIXYUYBVLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293944 | |

| Record name | Lignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6549-68-4 | |

| Record name | Lignan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。